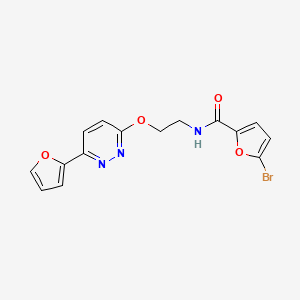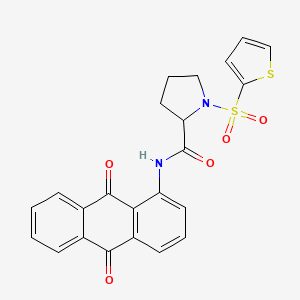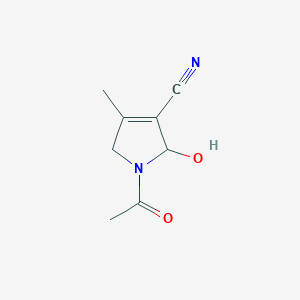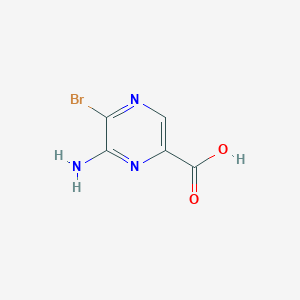
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of pyrazinylpyrrolidine derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the proliferation and survival of cancer cells. Moreover, (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to exhibit potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has several advantages for lab experiments, including its potent pharmacological properties, high selectivity, and low toxicity. However, the compound has several limitations, including its poor solubility in water, which makes it difficult to administer in vivo. Moreover, the compound has a short half-life, which limits its efficacy in vivo.
Future Directions
Several future directions can be explored for (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, including the development of novel analogs with improved pharmacokinetic properties. Moreover, the compound can be studied further for its potential therapeutic applications in other diseases, including autoimmune disorders and infectious diseases. Additionally, the compound can be studied for its potential use in combination therapy with other drugs to enhance its efficacy. Finally, the compound can be studied for its potential use as a diagnostic tool for cancer and other diseases.
Synthesis Methods
The synthesis of (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves a multistep process that starts with the reaction of 2-pyrazinecarboxylic acid with 1,2-diaminopropane to form the pyrazinylpyrrolidine intermediate. This intermediate is then reacted with cyclopentanone and thiophene-2-carbaldehyde to obtain the final compound.
Scientific Research Applications
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. Several studies have shown that the compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, the compound has been studied for its neuroprotective effects and has shown promising results in preclinical studies.
properties
IUPAC Name |
(3-pyrazin-2-yloxypyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(18(6-1-2-7-18)15-4-3-11-24-15)21-10-5-14(13-21)23-16-12-19-8-9-20-16/h3-4,8-9,11-12,14H,1-2,5-7,10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJVJVFJMPKGDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)OC4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)


![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)
![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)
![N-(1,3-benzodioxol-5-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2368164.png)
![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)






